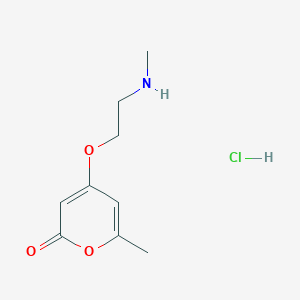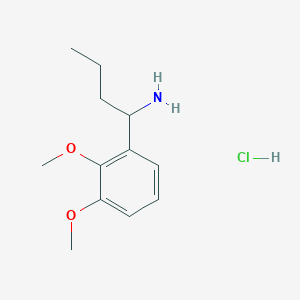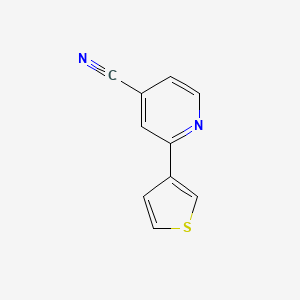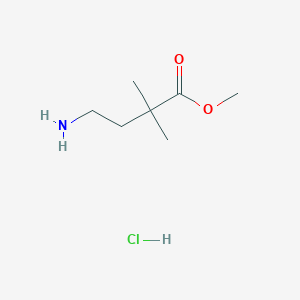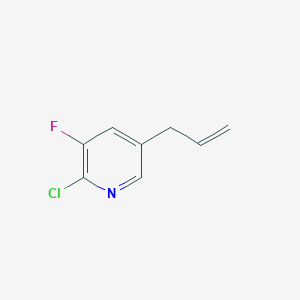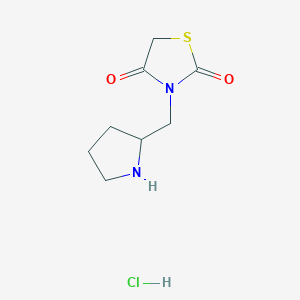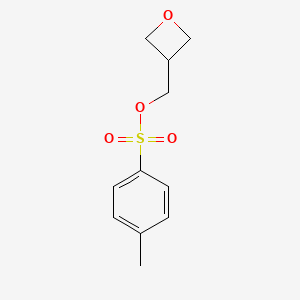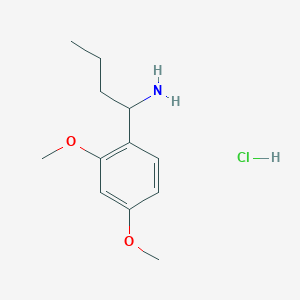
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride
Overview
Description
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride, also known as 1-DMB, is a chemical compound found in a variety of products, including pharmaceuticals and cosmetics. It is a synthetic derivative of an alkaloid found in the bark of certain trees. 1-DMB is an important intermediate in the synthesis of a variety of compounds, including some drugs. It is also used in laboratory experiments to study the effects of various compounds on cells and other biological systems.
Scientific Research Applications
-
Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Method : The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
-
Structural and Vibrational Investigation of Veratril
- Field : Structural Chemistry
- Application : Substituted benzils (BZs), which have a similar structure to the compound , are found to be effective and convenient precursors for the synthesis of porphyrin .
- Method : The molecular and crystal structures of these compounds were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .
- Results : These compounds are useful as display materials and photoconductive materials. They also constitute precursors for optically active α-ketols and metallomesogens .
-
Synthesis of Potential Bioactive Compound
- Field : Medicinal Chemistry
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which has a similar structure to the compound , has potential bioactive properties .
- Method : The synthesis of this compound involves a unique preparation method .
- Results : The yield of this synthesis was moderate, due to the retro-Michael reaction .
- Synthesis of Organic Compounds with a More Sustainable Perspective
- Field : Organic Chemistry
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which has a similar structure to the compound , has potential bioactive properties .
- Method : The synthesis of this compound involves a unique preparation method .
- Results : The yield of this synthesis was moderate, due to the retro-Michael reaction .
-
Synthesis of Porphyrin Precursors
- Field : Structural Chemistry
- Application : Substituted benzils (BZs), which have a similar structure to the compound , are found to be effective and convenient precursors for the synthesis of porphyrin .
- Method : The molecular and crystal structures of these compounds were determined by a single-crystal X-ray diffraction, 1 H NMR, and FT-IR spectroscopy .
- Results : These compounds are useful as display materials and photoconductive materials. They also constitute precursors for optically active α-ketols and metallomesogens .
-
Synthesis of Organic Compounds with a More Sustainable Perspective
- Field : Organic Chemistry
- Application : The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which has a similar structure to the compound , has potential bioactive properties .
- Method : The synthesis of this compound involves a unique preparation method .
- Results : The yield of this synthesis was moderate, due to the retro-Michael reaction .
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-5-11(13)10-7-6-9(14-2)8-12(10)15-3;/h6-8,11H,4-5,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOMUNNVRKXKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



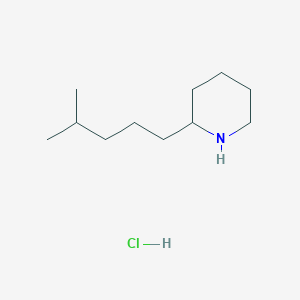
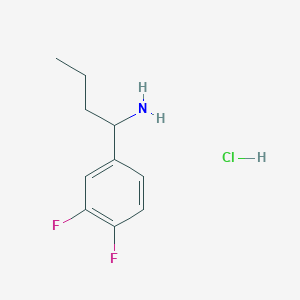
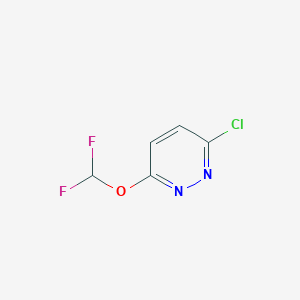
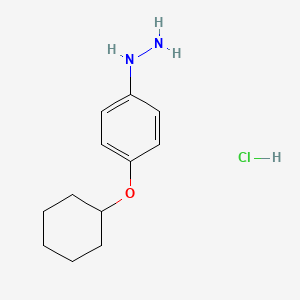
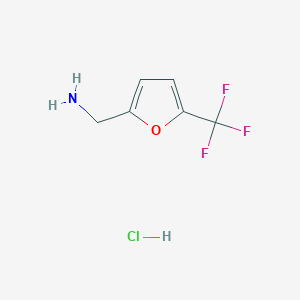
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)
